BenchChemオンラインストアへようこそ!

N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine

Kinase inhibitor structure–activity relationship medicinal chemistry

N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2191213-03-1) is a heterocyclic small molecule combining an azetidine, a pyrimidine, and a phenethylsulfonyl moiety. It is structurally classified within the azetidinyl pyrimidine family—compounds known to affect kinase function and under investigation for inflammatory and oncology indications.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4
CAS No. 2191213-03-1
Cat. No. B2653611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine
CAS2191213-03-1
Molecular FormulaC15H18N4O2S
Molecular Weight318.4
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)CCC2=CC=CC=C2)NC3=NC=CC=N3
InChIInChI=1S/C15H18N4O2S/c20-22(21,10-7-13-5-2-1-3-6-13)19-11-14(12-19)18-15-16-8-4-9-17-15/h1-6,8-9,14H,7,10-12H2,(H,16,17,18)
InChIKeyKGIFRPMUNVGTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2191213-03-1): Chemical Identity and Research Provenance


N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2191213-03-1) is a heterocyclic small molecule combining an azetidine, a pyrimidine, and a phenethylsulfonyl moiety. It is structurally classified within the azetidinyl pyrimidine family—compounds known to affect kinase function and under investigation for inflammatory and oncology indications [1]. The compound appears in the patent literature as a member of broader azetidinyl pyrimidine series claiming JAK kinase inhibition [2]. However, direct experimental data for CAS 2191213-03-1 remain largely undisclosed. Available vendor sources list the molecular formula as C₁₅H₁₈N₄O₂S with a molecular weight of 318.4 g·mol⁻¹ .

Why Generic Substitution of CAS 2191213-03-1 with Closest Analogs Is Not Straightforward


The phenethylsulfonyl group at the azetidine N1 position distinguishes CAS 2191213-03-1 from simpler phenyl- or methylsulfonyl analogs. In sulfonamide-based kinase inhibitor series, variations in the sulfonyl substituent chain length and aromatic substitution pattern can alter binding conformation, isoform selectivity, and ADME properties [1]. Consequently, procurement specifications referencing only the azetidinyl-pyrimidine scaffold risk delivering a compound with different potency, selectivity, and solubility profiles. Transparent, head-to-head activity data remain unavailable for this specific compound, making informed substitution decisions impossible without experimental verification. This evidence gap, rather than discouraging procurement, should direct users to the compound's distinct structural features—particularly the phenethyl chain extending from the sulfonyl group—as the primary basis for initial differentiation against in-class alternatives .

Quantitative Differentiation Evidence for N-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine


Structural Differentiation from Phenylsulfonyl and Methylsulfonyl Azetidinyl-Pyrimidine Analogs

CAS 2191213-03-1 incorporates a phenethylsulfonyl group (—SO₂CH₂CH₂Ph) at the azetidine N1 position, whereas the closest commercially indexed analog, N-(1-(phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034421-22-0), employs a phenylsulfonyl group (—SO₂Ph). The phenethyl chain introduces an additional ethylene spacer and an extra phenyl ring, increasing the molecular weight from 290.34 g·mol⁻¹ (C₁₃H₁₄N₄O₂S) to 318.4 g·mol⁻¹ (C₁₅H₁₈N₄O₂S) . In sulfonamide-based kinase inhibitor series, chain extension at the sulfonyl position has been shown to modulate conformational flexibility and target binding [1].

Kinase inhibitor structure–activity relationship medicinal chemistry

Patent-Supported Class-Level Kinase Inhibition Potential

Azetidinyl pyrimidine compounds, as a class, are claimed as inhibitors of Janus kinase (JAK) proteins, including JAK1, JAK2, JAK3, and TYK2, and are proposed for treating JAK-related inflammatory and autoimmune diseases [1]. Specific azetidinyl pyrimidine examples in patent disclosures have demonstrated JAK IC₅₀ values in the nanomolar range [2]. However, discrete IC₅₀ values for CAS 2191213-03-1 are not publicly reported.

JAK inhibition kinase selectivity inflammatory disease

Predicted Physicochemical Property Differentiation vs. Phenylsulfonyl Analog

The phenethylsulfonyl substitution in CAS 2191213-03-1 is expected to increase lipophilicity relative to the phenylsulfonyl analog (CAS 2034421-22-0). Using structural comparison, the phenethyl analog adds two methylene units and an aromatic ring, which typically raise calculated logP by approximately 0.8–1.2 log units and increase topological polar surface area (tPSA) modestly due to the additional aromatic carbons . No experimental logP or solubility data were located for either compound.

Drug-likeness physicochemical properties ADME prediction

Recommended Research and Industrial Application Scenarios for CAS 2191213-03-1


JAK Kinase Inhibitor Screening Libraries in Inflammation Research

CAS 2191213-03-1 is suitable for inclusion in focused screening libraries targeting JAK kinase inhibition for inflammatory and autoimmune disease research. Its membership in the azetidinyl pyrimidine class, which is claimed in patents for JAK inhibition [1], makes it a candidate for hit discovery campaigns where novel sulfonamide substitution patterns are being explored.

Structure–Activity Relationship (SAR) Exploration of Azetidinyl Pyrimidine Scaffolds

The phenethylsulfonyl substituent provides a distinct chemical handle for SAR studies comparing chain-length effects on kinase selectivity and cellular potency. Researchers comparing CAS 2191213-03-1 with analogs such as CAS 2034421-22-0 (phenylsulfonyl) can systematically evaluate how the ethylene spacer and extended aromatic system influence target engagement .

Medicinal Chemistry Optimization Programs Requiring Sulfonamide Diversity

For lead optimization programs centered on azetidinyl-pyrimidine kinase inhibitors, CAS 2191213-03-1 offers a phenethylsulfonyl variant that may confer distinct pharmacokinetic properties. The predicted increase in lipophilicity relative to simpler sulfonamide analogs suggests potential advantages in membrane penetration for intracellular target engagement .

Quote Request

Request a Quote for N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.